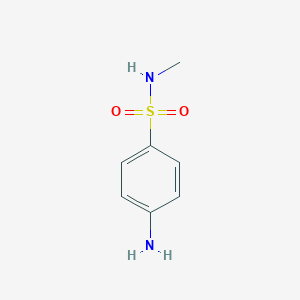

4-Amino-N-methylbenzenesulfonamide

Description

The exact mass of the compound 4-Amino-N-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISQSDKFWKJEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168965 | |

| Record name | N'-Methylsulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-52-0 | |

| Record name | 4-Amino-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Methylsulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1709-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Methylsulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Methylsulfanilamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU92A49HM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-N-methylbenzenesulfonamide

Introduction

4-Amino-N-methylbenzenesulfonamide, a member of the sulfonamide class of compounds, is a significant molecule in medicinal chemistry and synthetic organic chemistry.[1] Sulfonamides, often referred to as "sulfa drugs," were among the first classes of effective antibacterial agents and continue to be a cornerstone in the development of various therapeutic agents.[1] This guide provides a comprehensive overview of the core chemical properties of 4-Amino-N-methylbenzenesulfonamide, offering foundational knowledge for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and safe handling protocols, grounding the discussion in established experimental data and methodologies.

Chemical Identity and Structure

Precise identification is paramount in chemical research. 4-Amino-N-methylbenzenesulfonamide is cataloged under CAS Number 1709-52-0 .[2] Its molecular structure is characterized by a central benzene ring substituted with an amino group and an N-methylsulfonamide group at the para (1,4) positions.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | 4-amino-N-methylbenzenesulfonamide | PubChem[2] |

| CAS Number | 1709-52-0 | PubChem[2] |

| Molecular Formula | C₇H₁₀N₂O₂S | PubChem[2] |

| Molecular Weight | 186.23 g/mol | PubChem[2] |

| InChI | InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | PubChem[2] |

| InChIKey | OISQSDKFWKJEBA-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)N | PubChem[2] |

| Synonyms | N¹-Methylsulfanilamide, N-Methyl 4-aminobenzenesulfonamide | PubChem[2] |

digraph "4-Amino-N-methylbenzenesulfonamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="NH₂", pos="2.5,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="0.75,0.866!"]; C3 [label="C", pos="-0.75,0.866!"]; C4 [label="C", pos="-1.5,0!"]; C5 [label="C", pos="-0.75,-0.866!"]; C6 [label="C", pos="0.75,-0.866!"]; S1 [label="S", pos="-2.8,0!"]; O1 [label="O", pos="-3.3,1!"]; O2 [label="O", pos="-3.3,-1!"]; N2 [label="NH", pos="-4.0,0!"]; C7 [label="CH₃", pos="-5.0,0!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N1; C4 -- S1; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N2; N2 -- C7; }

Caption: Molecular structure of 4-Amino-N-methylbenzenesulfonamide.

Synthesis and Purification

The synthesis of 4-Amino-N-methylbenzenesulfonamide is typically achieved through the deprotection of an N-acylated precursor. This common strategy protects the reactive primary amine during the formation of the sulfonamide, preventing unwanted side reactions.

Synthetic Protocol: Acid-Catalyzed Hydrolysis

A widely used method involves the hydrolysis of N-methyl-4-(acetamido)benzenesulfonamide.[3] The acetyl group serves as an effective protecting group for the aniline nitrogen.

Experimental Protocol:

-

Dissolution: Dissolve N-methyl-4-(acetamido)benzenesulfonamide (1.6 g) in methanol (5 ml).

-

Acidification: Add 4N hydrochloric acid (7 ml) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.

-

Neutralization & Extraction: Make the resulting residue basic by adding 1N sodium hydroxide. Extract the aqueous layer with ethyl acetate (30 ml).

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Final Product Isolation: Evaporate the solvent under reduced pressure to yield the final product, 4-Amino-N-methylbenzenesulfonamide.[3]

Caption: Synthesis workflow for 4-Amino-N-methylbenzenesulfonamide.

Physicochemical Properties

The physical state and solubility of a compound are critical for its application in drug formulation and synthetic reactions. 4-Amino-N-methylbenzenesulfonamide is a solid at room temperature.[4]

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | Ambeed[4] |

| Melting Point | 110.9 °C - 112 °C | PrepChem.com[3] |

| Purity | ≥98% (typical) | Ambeed[4] |

| Storage Temperature | Room temperature, in dark place, under inert atmosphere | Ambeed[4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key functional groups—aromatic ring, primary amine, and N-methylsulfonamide—give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons will appear as two doublets in the aromatic region (~6.6-7.8 ppm) due to the para-substitution pattern. A broad singlet for the amino (-NH₂) protons, a signal for the sulfonamide N-H proton, and a singlet or doublet for the N-methyl (-CH₃) group would also be present.

-

¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to symmetry, and one signal for the methyl carbon.[2] The chemical shifts are influenced by the electronic effects of the amino and sulfonamide substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of a typical arylsulfonamide shows characteristic absorption bands.[5]

-

N-H Stretching: Asymmetric and symmetric stretching vibrations for the primary amino group (-NH₂) are expected in the range of 3300-3500 cm⁻¹. A single N-H stretch for the secondary sulfonamide is also expected in this region.

-

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl (SO₂) group typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.[5][6]

-

S-N Stretching: The stretch for the sulfur-nitrogen bond is generally found around 900 cm⁻¹.[5]

-

Aromatic C=C Stretching: Medium to weak bands appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion: For 4-Amino-N-methylbenzenesulfonamide, the molecular ion peak (M⁺) is expected at an m/z of approximately 186.23.

-

Fragmentation: Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the S-C (aryl) bond. A significant fragment observed in the GC-MS data for this compound is at m/z 156, corresponding to the loss of the methylamino group.[2]

Chemical Reactivity

The reactivity of 4-Amino-N-methylbenzenesulfonamide is dictated by its primary functional groups: the aromatic amine and the sulfonamide moiety.

-

Aromatic Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions common to anilines. These include diazotization, acylation, alkylation, and condensation reactions. This site is often the target for chemical modification to create derivatives with altered biological activity.

-

Sulfonamide Group: The proton on the sulfonamide nitrogen is weakly acidic and can be removed by a strong base. The sulfonamide group itself is generally stable but can be involved in coordination with metal ions.

Safety and Handling

Proper handling of all chemicals is crucial to ensure laboratory safety. 4-Amino-N-methylbenzenesulfonamide is classified with specific hazards that require appropriate precautions.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | Ambeed, PubChem[2][4] |

| Signal Word | Warning | Ambeed, PubChem[2][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Ambeed, PubChem[2][4] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Ambeed, PubChem[2][4] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[7]

-

Skin Protection: Wear protective gloves and clothing.[7]

-

Respiratory Protection: Use an approved respirator if exposure limits are exceeded or if irritation is experienced.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep in a dark place under an inert atmosphere.[4]

Conclusion

4-Amino-N-methylbenzenesulfonamide is a well-defined chemical entity with established properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. An understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science where the sulfonamide scaffold remains a privileged structure.

References

-

Cleveland Clinic. (2023, July 14). Sulfa Allergy: Symptoms & Drugs To Avoid. Retrieved from [Link]

-

ASCIA. (n.d.). Sulfonamide Antibiotic Allergy. Retrieved from [Link]

-

Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice. Retrieved from [Link]

-

DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

-

NHS Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Amino-6-methyl-1,3-benzenedisulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions. Retrieved from [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

-

MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]

Sources

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 4-Amino-N-methylbenzenesulfonamide | 1709-52-0 [sigmaaldrich.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

4-Amino-N-methylbenzenesulfonamide CAS number 1709-52-0

An In-Depth Technical Guide to 4-Amino-N-methylbenzenesulfonamide (CAS 1709-52-0)

Abstract

This technical guide provides a comprehensive, research-level overview of 4-Amino-N-methylbenzenesulfonamide (CAS: 1709-52-0). It is designed for an audience of researchers, medicinal chemists, and drug development professionals. This document delves into the compound's core physicochemical properties, provides a detailed and validated synthetic protocol, outlines robust analytical methodologies for characterization, discusses its chemical reactivity and applications as a scaffold in drug discovery, and concludes with essential safety and handling information. The guide emphasizes the causality behind experimental choices and integrates visual workflows to bridge theory and practice, serving as a vital resource for professionals working with this versatile chemical intermediate.

Introduction: The Significance of a Versatile Scaffold

4-Amino-N-methylbenzenesulfonamide, also known as N¹-Methylsulfanilamide, is a member of the sulfonamide class of organic compounds. While not a therapeutic agent in itself, its true value lies in its role as a highly versatile molecular building block. The structure features a primary aromatic amine and a secondary sulfonamide, two key functional groups that serve as reactive handles for a wide array of chemical transformations.

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, famously constituting the core of sulfa drugs, the first class of synthetic antibacterial agents.[1][2] Beyond their antimicrobial properties, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, and anticancer agents.[3][4] The presence of the primary amino group on the phenyl ring of 4-Amino-N-methylbenzenesulfonamide allows for extensive derivatization, making it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic leads.[5][6] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of reproducible science. The key identifiers and properties for 4-Amino-N-methylbenzenesulfonamide are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1709-52-0[7] |

| IUPAC Name | 4-amino-N-methylbenzenesulfonamide[8][9] |

| Synonyms | N¹-Methylsulfanilamide, N-Methyl 4-aminobenzenesulfonamide, 4-(Methylaminosulfonyl)aniline[10] |

| Molecular Formula | C₇H₁₀N₂O₂S[7] |

| InChI Key | OISQSDKFWKJEBA-UHFFFAOYSA-N[8] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 186.23 g/mol | [7][9] |

| Appearance | Solid | [8][11] |

| Melting Point | 110.9 °C - 112 °C |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |[8][11][12] |

Synthesis and Purification

A common and reliable method for preparing 4-Amino-N-methylbenzenesulfonamide involves the acidic hydrolysis of its N-acetyl protected precursor, N-methyl-4-(acetamido)benzenesulfonamide. The acetamido group serves as an effective protecting group for the primary amine, preventing unwanted side reactions during the initial formation of the N-methylsulfonamide. The final deprotection step is a straightforward hydrolysis that yields the target compound with high purity.

Synthetic Workflow: Acid-Catalyzed Deprotection

The overall process involves dissolving the acetylated starting material, adding strong acid, and heating to drive the hydrolysis reaction to completion. A subsequent basic workup neutralizes the acid and liberates the free amine, which can then be extracted and isolated.

Caption: Workflow for the synthesis of 4-Amino-N-methylbenzenesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.6 g of N-methyl-4-(acetamido)benzenesulfonamide in 5 mL of methanol.

-

Hydrolysis: Add 7 mL of 4N hydrochloric acid to the solution. Heat the mixture to reflux and maintain for 1 hour.

-

Causality Note: Refluxing in strong acid provides the necessary thermal energy to overcome the activation barrier for amide hydrolysis, ensuring complete removal of the acetyl protecting group.

-

-

Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

-

Neutralization and Extraction: Make the remaining aqueous residue basic by carefully adding 1N sodium hydroxide solution until a pH > 10 is achieved. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (30 mL).

-

Causality Note: Basification is critical to deprotonate the ammonium salt formed during the acidic reaction, rendering the amine product neutral and thus soluble in the organic extraction solvent (ethyl acetate).

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and evaporate the ethyl acetate under reduced pressure to yield the final product, 4-Amino-N-methylbenzenesulfonamide, as a solid (approx. 1.2 g).

Purification

For most applications, the product obtained from this procedure is of sufficient purity. However, for applications requiring higher purity, such as in the synthesis of pharmaceutical standards, recrystallization from an appropriate solvent system (e.g., ethanol/water) or flash column chromatography on silica gel can be employed.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Purity Assessment by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of small organic molecules. A gradient method is often effective for separating the polar product from any non-polar impurities or remaining starting material.

Caption: General workflow for purity analysis by RP-HPLC.

Representative RP-HPLC Protocol: A validated method for a related sulfonamide impurity can be adapted for this compound.[13][14]

-

Instrumentation: HPLC system with a UV-Visible or Photo-Diode Array (PDA) detector.

-

Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: 254 nm.

-

Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration.

-

Self-Validation: The method is considered validated when it demonstrates specificity (a single, sharp peak for the analyte), linearity over a concentration range, accuracy, and precision (low relative standard deviation for repeat injections). The retention time for 4-aminobenzenesulfonamide is reported to be around 8.4 minutes under specific conditions, which can serve as a starting reference.[14]

-

Spectroscopic Structural Confirmation

Table 3: Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.6-7.6 ppm), Amine protons (broad singlet, ~4.0-5.0 ppm), Sulfonamide N-H (singlet/triplet, variable), N-Methyl protons (singlet/doublet, ~2.4-2.6 ppm). |

| ¹³C NMR | 4-6 distinct aromatic carbon signals (~113-152 ppm), N-Methyl carbon signal (~29 ppm). |

| FT-IR (KBr/ATR) | N-H stretches (amine, ~3300-3500 cm⁻¹), S=O stretches (sulfonamide, ~1320 & 1150 cm⁻¹), Aromatic C=C stretches (~1600-1450 cm⁻¹).[15] |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 187.05. |

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Amino-N-methylbenzenesulfonamide stems from the distinct reactivity of its two primary functional groups.

-

The Aromatic Amine (-NH₂): This group is a versatile nucleophile and can undergo a variety of reactions, including diazotization to form diazonium salts (precursors to many other functional groups), acylation, alkylation, and condensation reactions to form imines or Schiff bases.

-

The Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated with a strong base to form an anion, which can then be alkylated or otherwise functionalized.

This dual functionality makes the compound an excellent scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies. By systematically modifying either the amino or the sulfonamide group, researchers can probe the molecular interactions between their compounds and a biological target, such as an enzyme active site.

Caption: Use of the core scaffold to generate a chemical library for SAR studies.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount. 4-Amino-N-methylbenzenesulfonamide is classified as an irritant.

Table 4: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram(s) | GHS07 (Exclamation mark)[8][9] |

| Signal Word | Warning [8][9] |

| Hazard Statements | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P261: Avoid breathing dust.[8][9] P280: Wear protective gloves/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.[8][12]

-

First Aid: In case of skin contact, wash with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]

References

-

PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1709-52-0 4-Amino-N-methylbenzenesulfonamide Impurity. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368. Retrieved from [Link]

-

ResearchGate. (n.d.). New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... Retrieved from [Link]

-

MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.

-

ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. 4-Amino-N-methylbenzenesulfonamide | 1709-52-0 [sigmaaldrich.com]

- 9. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 4-Amino-N-methylbenzenesulfonamide | 1709-52-0 [sigmaaldrich.com]

- 12. 1709-52-0|4-Amino-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 13. tis.wu.ac.th [tis.wu.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.no [fishersci.no]

A Comprehensive Technical Guide to the Molecular Structure and Properties of 4-Amino-N-methylbenzenesulfonamide

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of modern medicinal chemistry. First introduced to the world as the active component of the pioneering antibacterial agent Prontosil, this moiety has demonstrated remarkable versatility.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry, allow it to serve as a versatile scaffold in drug design.[4] Sulfonamide-based drugs are now integral to treating a wide spectrum of conditions, from bacterial infections and inflammation to cancer and glaucoma.[2][3]

This guide provides an in-depth exploration of a specific, yet representative, member of this class: 4-Amino-N-methylbenzenesulfonamide. We will dissect its molecular architecture, explore its synthesis and characterization, and discuss its reactivity and relevance to drug development professionals. This document is intended to serve as a technical resource for researchers and scientists, offering both foundational knowledge and practical insights into the chemistry of this important molecule.

Molecular Architecture and Physicochemical Profile

4-Amino-N-methylbenzenesulfonamide (CAS RN: 1709-52-0) is an aromatic sulfonamide characterized by a primary amino group (-NH₂) positioned para to the sulfonamide substituent on the benzene ring.[5] The sulfonamide nitrogen is further substituted with a single methyl group (-CH₃), making it a secondary sulfonamide. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

The primary aromatic amine is a weak base and a key nucleophilic center, while the sulfonamide proton is weakly acidic. The two oxygen atoms on the sulfur are strong hydrogen bond acceptors. This combination of features allows the molecule to participate in a variety of intermolecular interactions, which is crucial for its role as a building block in more complex molecular structures.

Table 1: Key Physicochemical Properties of 4-Amino-N-methylbenzenesulfonamide

| Property | Value | Source |

| IUPAC Name | 4-amino-N-methylbenzenesulfonamide | [5] |

| CAS Number | 1709-52-0 | [5][6][7] |

| Molecular Formula | C₇H₁₀N₂O₂S | [5][6] |

| Molecular Weight | 186.23 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 110.9 °C - 112 °C | [8] |

digraph "4-Amino-N-methylbenzenesulfonamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Nodes for atoms N1 [label="H₂N", pos="0,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="2.25,1.2!"]; C3 [label="C", pos="3.75,1.2!"]; C4 [label="C", pos="4.5,0!"]; C5 [label="C", pos="3.75,-1.2!"]; C6 [label="C", pos="2.25,-1.2!"]; S1 [label="S", pos="6.0,0!"]; O1 [label="O", pos="6.75,1.2!"]; O2 [label="O", pos="6.75,-1.2!"]; N2 [label="N", pos="7.5,0!"]; H_N [label="H", pos="8.25,0.6!"]; C_Me [label="CH₃", pos="8.25,-0.6!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds N1 -- C1; C4 -- S1; S1 -- O1 [label="═"]; S1 -- O2 [label="═"]; S1 -- N2; N2 -- H_N; N2 -- C_Me;

// Benzene ring double bonds (approximated) edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Molecular Structure of 4-Amino-N-methylbenzenesulfonamide.

Synthesis and Purification

The synthesis of sulfonamides is a well-established and generally robust area of organic chemistry.[4][9] The most common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4][10] For 4-Amino-N-methylbenzenesulfonamide, a typical laboratory-scale synthesis can be achieved through the acidic hydrolysis of its N-acetylated precursor. This precursor, N-acetyl-4-(N-methylsulfamoyl)aniline, is often more readily available or can be synthesized from p-acetamidobenzenesulfonyl chloride and methylamine. The acetyl group serves as a protecting group for the primary amine, preventing side reactions during the introduction of the N-methyl group.

Experimental Protocol: Acidic Hydrolysis of N-[4-(N-Methylsulfamoyl)phenyl]acetamide

This protocol is adapted from established literature procedures for the deprotection of N-acetylated sulfonamides.[8]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, dissolve the starting acetamide (e.g., 1.6 g) in methanol (5 ml).

-

To this solution, add 4N hydrochloric acid (7 ml).

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Step 3: Workup and Isolation

-

After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Make the remaining aqueous residue basic by carefully adding 1N sodium hydroxide solution until a pH > 10 is achieved.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (30 ml).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

Step 4: Purification

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude 4-Amino-N-methylbenzenesulfonamide.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.[10]

Caption: General workflow for the synthesis of 4-Amino-N-methylbenzenesulfonamide.

Spectroscopic Characterization for Structural Verification

Unequivocal structure determination relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Table 2: Predicted Spectroscopic Data for 4-Amino-N-methylbenzenesulfonamide

| Technique | Feature | Predicted Chemical Shift / Frequency | Notes |

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ~6.7-6.8 ppm (d, 2H)δ ~7.5-7.6 ppm (d, 2H) | Protons ortho to -NH₂ are upfield; protons ortho to -SO₂NHMe are downfield. |

| Amino Protons (-NH₂) | δ ~4.0-4.5 ppm (s, broad, 2H) | Shift is variable and peak may be broad; exchanges with D₂O. | |

| Sulfonamide Proton (-NH-) | δ ~4.8-5.2 ppm (q, broad, 1H) | Shift is variable; may show coupling to the N-methyl protons. | |

| N-Methyl Protons (-CH₃) | δ ~2.4-2.5 ppm (d, 3H) | Appears as a doublet due to coupling with the adjacent -NH proton. | |

| ¹³C NMR | Aromatic C-NH₂ | δ ~150 ppm | |

| Aromatic C-SO₂ | δ ~125-130 ppm | ||

| Aromatic C-H | δ ~113-115 ppm (ortho to -NH₂)δ ~128-130 ppm (ortho to -SO₂) | ||

| N-Methyl Carbon (-CH₃) | δ ~29-30 ppm | ||

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| N-H Stretch (Sulfonamide) | ~3250 cm⁻¹ (one band) | Stretching of the secondary sulfonamide N-H. | |

| S=O Stretch | 1300-1350 cm⁻¹ (asymmetric)1150-1180 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the sulfonyl group. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 186 | Corresponds to the molecular weight of the compound.[5] |

Note: Predicted NMR shifts are estimates and can vary based on solvent and concentration.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Amino-N-methylbenzenesulfonamide is dominated by its primary aromatic amine. This group is a versatile handle for chemical modification, making the molecule a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

-

N-Alkylation and N-Acylation: The amino group can readily react with electrophiles such as alkyl halides or acyl chlorides to form new C-N or amide bonds, respectively. This is a common strategy for building out molecular complexity.

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a highly versatile intermediate. Diazonium salts can undergo a wide range of transformations, including Sandmeyer reactions to introduce various substituents onto the aromatic ring.

-

Role as a Pharmacophore: The sulfonamide moiety itself is a key pharmacophore. It is known to target and inhibit specific enzymes. For instance, many antibacterial sulfonamides function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] Other sulfonamides are designed to inhibit carbonic anhydrases, which are involved in various physiological processes.[10][11]

While 4-Amino-N-methylbenzenesulfonamide itself is not typically an active drug, its structural motifs are found in numerous therapeutic agents. Its synthesis and derivatization are therefore of great interest to medicinal chemists aiming to create novel drug candidates.

Safety and Handling

As with any chemical reagent, proper handling of 4-Amino-N-methylbenzenesulfonamide is essential for laboratory safety.

-

Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13]

-

First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.

Conclusion

4-Amino-N-methylbenzenesulfonamide provides an excellent case study in the fundamental chemistry of the sulfonamide drug class. Its molecular structure, defined by the interplay between the aromatic ring, the primary amine, and the N-methylated sulfonamide group, dictates its physicochemical properties, reactivity, and utility. For researchers in drug discovery and development, a thorough understanding of this and related scaffolds is not merely academic; it is foundational to the rational design and synthesis of the next generation of therapeutic agents.

References

-

PrepChem. Synthesis of N-methyl-4-(amino)benzenesulfonamide. [Link]

-

PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. [Link]

-

PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. [Link]

-

PubChem. 4-amino-N-methylbenzene-1-sulfonamide. [Link]

-

Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

National Institutes of Health. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

NIST. Benzenesulfonamide, 4-methyl-. [Link]

- Google Patents. US4698445A - 4-amino benzenesulfonamides.

-

DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

-

Pharmaffiliates. 4-Amino-N-methylbenzenesulfonamide | CAS 1709-52-0. [Link]

-

MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 4-Amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-methylbenzenesulfonamide is a member of the sulfonamide class of chemical compounds, a group renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive analysis of the known and potential biological activities of 4-Amino-N-methylbenzenesulfonamide, with a primary focus on its roles as an antimicrobial agent and a carbonic anhydrase inhibitor. Drawing upon established principles of medicinal chemistry and pharmacology, this document elucidates the mechanisms of action, presents relevant in vitro assay methodologies, and discusses the structure-activity relationships that govern the compound's efficacy. While specific quantitative inhibitory data for 4-Amino-N-methylbenzenesulfonamide is not extensively available in public literature, this guide leverages data from structurally analogous sulfonamides to provide a robust predictive framework for its biological profile.

Introduction: The Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-based drugs have been developed to treat a wide array of conditions, including bacterial infections, glaucoma, epilepsy, and cancer.[1][2] The biological activity of these compounds is intrinsically linked to their structural similarity to endogenous molecules, allowing them to act as competitive inhibitors of key enzymes. 4-Amino-N-methylbenzenesulfonamide, with its characteristic aminobenzenesulfonamide core, is poised to exhibit biological activities aligned with this well-established class of compounds.

Antimicrobial Activity: Targeting Folate Biosynthesis

A primary and well-documented biological activity of sulfonamides is their ability to impede bacterial growth. This bacteriostatic effect is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4]

Mechanism of Action

Bacteria synthesize folic acid de novo, utilizing para-aminobenzoic acid (PABA) as a key substrate. The structural analogy between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby preventing the condensation of PABA with dihydropteridine pyrophosphate. This blockade halts the production of dihydropteroic acid, a precursor to folic acid. As folic acid is essential for the synthesis of nucleotides and certain amino acids, its depletion ultimately inhibits bacterial replication.[3][5] Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet.[3]

Caption: Competitive inhibition of dihydropteroate synthase by 4-Amino-N-methylbenzenesulfonamide.

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial potency of 4-Amino-N-methylbenzenesulfonamide can be quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

-

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is crucial that the medium has low levels of thymidine, which can interfere with sulfonamide activity.[2]

-

Compound Preparation: Prepare a stock solution of 4-Amino-N-methylbenzenesulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that results in no visible bacterial growth.

Table 1: Hypothetical MIC Data for Sulfonamides Against Common Bacterial Pathogens

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Sulfamethoxazole | 8 - 64 | 16 - 128 |

| Sulfadiazine | 4 - 32 | 8 - 64 |

| 4-Amino-N-methylbenzenesulfonamide (Predicted) | 16 - 128 | 32 - 256 |

Note: The MIC values for 4-Amino-N-methylbenzenesulfonamide are predictive and based on the general activity of N-substituted sulfonamides. Actual values require experimental verification.

Carbonic Anhydrase Inhibition: A Second Key Activity

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][4] These enzymes are ubiquitous in nature and play a crucial role in a variety of physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.

Mechanism of Action

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The active site of these enzymes contains a zinc ion (Zn²⁺) that is essential for catalysis. The sulfonamide group of inhibitors, in its deprotonated form (-SO₂NH⁻), coordinates to this zinc ion, mimicking the transition state of the CO₂ hydration reaction. This binding is stabilized by a network of hydrogen bonds with active site residues, effectively blocking the enzyme's catalytic activity.

Caption: A common synthetic route to 4-Amino-N-methylbenzenesulfonamide.

Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity.

Conclusion and Future Directions

4-Amino-N-methylbenzenesulfonamide is a molecule with significant potential for biological activity, primarily as an antimicrobial agent and a carbonic anhydrase inhibitor. The established mechanisms of action for the sulfonamide class provide a strong foundation for understanding its molecular targets. While specific quantitative data for this compound is limited, this guide provides the necessary theoretical framework and experimental protocols for its comprehensive evaluation. Future research should focus on obtaining precise MIC and Ki values for 4-Amino-N-methylbenzenesulfonamide against a panel of bacterial strains and carbonic anhydrase isoforms. Furthermore, exploring its potential anti-inflammatory and antitumor activities could unveil novel therapeutic applications for this versatile sulfonamide.

References

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.

- Protocol for Assessing the Antibacterial Activity of Sulfonamides. (2025). BenchChem.

- "Sulfonamides". MSD Manual Professional Edition.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.

- A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 354(1), 121-128.

- Broth Microdilution Method. (2025). BenchChem.

- Stopped-flow CO2 hydr

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(19), 8191-8200.

- Carbonic Anhydrase Inhibition with a Series of Novel Benzenesulfonamide-Triazole Conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-160.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Mechanism of Action of 4-Amino-N-methylbenzenesulfonamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of 4-Amino-N-methylbenzenesulfonamide, a member of the sulfonamide class of synthetic antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of its primary antibacterial pathway and potential secondary off-target interactions. The guide synthesizes established biochemical principles with practical experimental methodologies, fostering a deeper insight into the molecular basis of this compound's biological activity.

Primary Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The principal antibacterial effect of 4-Amino-N-methylbenzenesulfonamide, like other sulfonamides, stems from its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is a critical component of the folic acid synthesis pathway, which is essential for the biosynthesis of nucleotides and certain amino acids, and ultimately for bacterial growth and replication.[1][2][3]

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This metabolic difference provides a selective target for antimicrobial therapy. The pathway begins with the conversion of guanosine triphosphate (GTP) to 7,8-dihydropterin pyrophosphate (DHPP). DHPS then catalyzes the condensation of DHPP with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[2] This intermediate is subsequently converted to dihydrofolic acid (DHF) and then to the biologically active tetrahydrofolic acid (THF) by the enzyme dihydrofolate reductase (DHFR).

Competitive Inhibition by 4-Amino-N-methylbenzenesulfonamide

4-Amino-N-methylbenzenesulfonamide is a structural analog of pABA.[4] This structural mimicry allows it to bind to the active site of DHPS, competing directly with the natural substrate, pABA.[1][3] By occupying the active site, the sulfonamide prevents the synthesis of 7,8-dihydropteroate, thereby halting the entire folic acid synthesis cascade. This disruption of folate metabolism leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[1]

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Structure-Activity Relationship and the Role of N-Methyl Substitution

One study on pterin-based inhibitors of DHPS noted that an N-methyl substitution could potentially block a hydrogen-bonding interaction with a key aspartate residue in the active site, which might suggest a lower potency compared to an unsubstituted analog.[5] However, a comprehensive quantitative structure-activity relationship (QSAR) study on a series of sulfa drugs inhibiting Pneumocystis carinii DHPS indicated that both steric and electrostatic features of N-substituted sulfonamides are critical for their activity.[6][7]

| Sulfonamide | Target Organism | IC₅₀ (µM) |

| Sulfanilamide | Arabidopsis thaliana | 18.6[4] |

| Sulfacetamide | Arabidopsis thaliana | 9.6[4] |

| Sulfadiazine | Arabidopsis thaliana | 4.2[4] |

Table 1: Comparative Inhibitory Activity of Sulfonamides against DHPS. This table presents the half-maximal inhibitory concentrations (IC₅₀) of various sulfonamides against DHPS from Arabidopsis thaliana, illustrating the impact of N-substitutions on inhibitory potency.

Potential Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

Beyond their primary antibacterial target, benzenesulfonamide derivatives are well-documented inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes present in both prokaryotes and eukaryotes, including humans.[8] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, ion transport, and various other physiological processes.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

There are multiple isoforms of human carbonic anhydrase (hCA), and their inhibition can lead to various physiological effects. While specific inhibitory data for 4-Amino-N-methylbenzenesulfonamide against hCA isoforms is not extensively documented, studies on structurally similar benzenesulfonamides reveal a wide range of inhibitory potencies against different hCA isoforms. This suggests that 4-Amino-N-methylbenzenesulfonamide may also exhibit off-target activity towards these enzymes. The primary sulfonamide group is a key pharmacophore for CA inhibition.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| 4-Bromobenzenesulfonamide | 680 | 150 | 30.2 | 4.5 |

| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | 9,800 | 98 | 3.2 | 5.1 |

Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms. This table summarizes the inhibition constants (Kᵢ) of various benzenesulfonamide derivatives against key hCA isoforms, highlighting the potential for this class of compounds to act as CA inhibitors. Data is illustrative of the general activity of the structural class.

Caption: Potential inhibition of carbonic anhydrase by 4-Amino-N-methylbenzenesulfonamide.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the mechanism of action of 4-Amino-N-methylbenzenesulfonamide, a combination of enzymatic and microbiological assays is essential. The following protocols provide a framework for these investigations.

Determination of Dihydropteroate Synthase (DHPS) Inhibition

A continuous spectrophotometric enzyme-coupled assay is a robust method for determining the inhibitory activity of compounds against DHPS.[9] This assay links the production of dihydropteroate to the oxidation of NADH or NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Protocol: Coupled Spectrophotometric Assay for DHPS Activity

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

-

Substrate Solution A: 1 mM 7,8-dihydropterin pyrophosphate (DHPP) in assay buffer.

-

Substrate Solution B: 1 mM p-aminobenzoic acid (pABA) in assay buffer.

-

Coupling Enzyme Mix: Dihydrofolate reductase (DHFR) and NADPH in assay buffer.

-

Inhibitor Stock Solution: 10 mM 4-Amino-N-methylbenzenesulfonamide in DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add 150 µL of Assay Buffer to each well.

-

Add 10 µL of the Coupling Enzyme Mix to each well.

-

Add 10 µL of Substrate Solution B (pABA) to each well.

-

Add 10 µL of various concentrations of 4-Amino-N-methylbenzenesulfonamide (serially diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of Substrate Solution A (DHPP) to all wells.

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive), the assay should be repeated with varying concentrations of pABA.

-

Caption: Workflow for the coupled spectrophotometric DHPS assay.

Determination of Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][10] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

Protocol: Broth Microdilution for MIC Determination

-

Reagent and Media Preparation:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inhibitor Stock Solution: 1 mg/mL 4-Amino-N-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum: Prepare a suspension of the test bacterium in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Assay Procedure:

-

In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

-

Add 100 µL of the inhibitor stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

-

The last well should contain no inhibitor and serve as a positive growth control. A well with only uninoculated broth serves as a negative control (sterility control).

-

Inoculate each well (except the negative control) with 10 µL of the prepared bacterial inoculum.

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of 4-Amino-N-methylbenzenesulfonamide in which there is no visible growth.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The primary mechanism of action of 4-Amino-N-methylbenzenesulfonamide is the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This targeted action provides the basis for its selective antibacterial activity. Furthermore, the potential for this compound to inhibit human carbonic anhydrases represents a plausible secondary mechanism that could contribute to its overall pharmacological profile and potential side effects. The experimental protocols detailed in this guide provide a robust framework for the further characterization of its enzymatic inhibition and antibacterial efficacy. A thorough understanding of these dual mechanisms is crucial for the rational design of future sulfonamide-based therapeutics and for predicting their clinical performance.

References

-

Cody, V., & Anderson, P. S. (1998). Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. Antimicrobial Agents and Chemotherapy, 42(6), 1454–1458. Retrieved from [Link]

-

Cody, V., & Anderson, P. S. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(6), 1454-1458. Retrieved from [Link]

-

Ozbey, S., Akbaş, A., Ayhan-Kilcigil, G., & Ertan, R. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 9), o559–o561. Retrieved from [Link]

-

Ozbey, S., Akbaş, A., Ayhan-Kilcigil, G., & Ertan, R. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. ResearchGate. Retrieved from [Link]

-

Azzam, R. A., Essam, R. M., & Elgemeie, G. H. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(17), 10401–10414. Retrieved from [Link]

-

Prabhu, V., Lui, H., & King, J. (1997). Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides. Phytochemistry, 45(1), 23–27. Retrieved from [Link]

-

Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., & White, S. W. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Retrieved from [Link]

-

Dennis, A. M., C. T. C., Lee, R. E., & White, S. W. (2014). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 6(12), 1363-1379. Retrieved from [Link]

-

Amiss, T. J., & Amberg, W. (2011). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical Biochemistry, 417(1), 127-132. Retrieved from [Link]

-

Babaoglu, K., Page, M. A., Jones, V. C., Hooper, D. C., & Lee, R. E. (2004). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 47(21), 5089-5100. Retrieved from [Link]

-

De Benedetti, P. G., Rastelli, A., Frassineti, C., & Cennamo, C. (1981). Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity. Journal of Medicinal Chemistry, 24(4), 454–457. Retrieved from [Link]

-

Azzam, R. A., Essam, R. M., & Elgemeie, G. H. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(17), 10401-10414. Retrieved from [Link]

-

Komorowska, M., & Staszewska-Krajewska, O. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3185. Retrieved from [Link]

-

Brown-Elliott, B. A., Wallace, R. J., Jr., Tuffnell, J. A., & Crist, C. J. (2012). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. Journal of Clinical Microbiology, 50(9), 3077–3079. Retrieved from [Link]

-

Ajeet, Tripathi, L., & Kumar, A. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(3), 163-172. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Jo, M., & de la Fuente, M. (2019). Spectrophotometric assay of the mitochondrial F1F0 ATP synthase. Protocols.io. Retrieved from [Link]

-

Gupta, S. P., Babbar, R., & Gupta, J. K. (1989). Quantitative Structure-Activity Relationship Study on Some Dihydropteridine Reductase Inhibitors. Journal of Enzyme Inhibition, 2(4), 231-237. Retrieved from [Link]

-

Olesen, C., & Møller, J. V. (2016). ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay. Methods in Molecular Biology, 1377, 131-139. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Yang, G. F., & Lu, C. X. (2007). Development of quantitative structure-activity relationships and its application in rational drug design. Current Pharmaceutical Design, 12(35), 4573-4583. Retrieved from [Link]

-

Sahoo, H., & Panda, M. (2021). Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine analogs: enhanced potency in phenylsulfonyl fragments. Journal of Biomolecular Structure & Dynamics, 40(15), 6825-6842. Retrieved from [Link]

-

Prabhu, V., Lui, H., & King, J. R. (1997). Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Evolution of a Classic Pharmacophore: A Technical Guide to the Discovery and History of N-Methylated Sulfonamides

Abstract

The sulfonamide moiety represents a cornerstone in the history of medicinal chemistry, heralding the dawn of the antibiotic age. While the parent scaffold's discovery and impact are well-documented, a pivotal and scientifically nuanced chapter in its evolution lies in the strategic N-methylation of the sulfonamide nitrogen. This technical guide provides an in-depth exploration of the discovery, history, and scientific rationale behind N-methylated sulfonamides. We will deconstruct the causal drivers for this seemingly minor structural modification, from early synthetic explorations to its modern application as a sophisticated tool for modulating physicochemical properties and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry, pharmacology, and strategic implications of N-methylation within this enduring pharmacophore.

Introduction: The Sulfonamide Revolution and the Dawn of a New Tactic

The story of sulfonamides begins in the 1930s at the laboratories of Bayer AG, where Gerhard Domagk was investigating the medicinal properties of coal-tar dyes.[1] His work led to the landmark discovery that a red azo dye, Prontosil, could cure systemic streptococcal infections in mice.[2][3] This was a revolutionary breakthrough, as it was the first time a synthetic substance was found to be effective against bacterial infections inside the body.[4] For this discovery, Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[5][6]

Subsequent research at the Pasteur Institute revealed that Prontosil was, in fact, a prodrug.[7] In vivo, it is metabolized to its active, colorless component: 4-aminobenzenesulfonamide, better known as sulfanilamide.[8][9] This discovery unlocked the field, leading to the synthesis of thousands of sulfonamide derivatives and establishing the first class of broadly effective systemic antibiotics, years before penicillin became widely available.[4][10]

The mechanism of action was later elucidated: sulfonamides are structural analogues of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[11][12] By competitively inhibiting this enzyme, they block the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth, leading to a bacteriostatic effect.[12][13]

As the field of medicinal chemistry matured, the focus shifted from discovering new scaffolds to optimizing existing ones. The sulfonamide group, with its acidic N-H proton, presented a prime target for chemical modification. N-methylation, the replacement of this hydrogen atom with a methyl group, emerged not as a means to enhance the primary antibacterial activity—indeed, it often diminishes it—but as a strategic tactic to fine-tune the molecule's drug-like properties. This guide delves into the history and science of that tactic.

The Genesis of N-Methylation: A Strategy for Physicochemical Modulation

The deliberate N-methylation of sulfonamides did not arise from a single discovery but rather from the gradual accumulation of knowledge in physical organic and medicinal chemistry. The earliest reports of N-alkylation on sulfonamide-like structures date back to the early 20th century, with chemists like Emil Fischer describing the methylation of N-tosyl amino acids using methyl iodide and base.[6] However, its application as a deliberate drug design strategy became more prominent as an understanding of pharmacokinetics grew.

The Scientific Rationale: Causality Behind the Modification

The primary driver for N-methylating a sulfonamide is the profound impact this small structural change has on the molecule's physicochemical profile. The sulfonamide proton (N-H) is acidic, with a pKa typically in the range of 9-10, meaning it can be partially or fully deprotonated at physiological pH.[14] This ionization is a key determinant of the drug's properties.

Key Physicochemical Consequences of N-Methylation:

-

Masking Acidity: The most direct consequence is the removal of the acidic proton. This eliminates the possibility of ionization at the sulfonamide nitrogen, fundamentally altering how the molecule interacts with its biological environment.

-

Increased Lipophilicity: By replacing a polar N-H bond with a nonpolar N-CH₃ group and preventing ionization, N-methylation consistently increases lipophilicity (logD) and decreases aqueous solubility. This is a predictable effect, as the addition of the hydrophobic methyl group reduces the molecule's overall polarity.

-

Altered Hydrogen Bonding: The N-H group is a hydrogen bond donor. Replacing it with an N-CH₃ group removes this capability, which can drastically alter protein-ligand interactions and membrane permeability.

-

Improved Metabolic Stability: The N-H bond can be a site for metabolic conjugation (e.g., glucuronidation). N-methylation can block this metabolic pathway, potentially increasing the drug's half-life.

-

Enhanced Permeability: Increased lipophilicity and the removal of a hydrogen bond donor often lead to improved passive diffusion across biological membranes, which can enhance oral absorption and bioavailability.[7][15]

The decision to N-methylate is therefore a calculated trade-off. A medicinal chemist might sacrifice some raw potency, which is often dependent on the N-H for target binding, to gain crucial improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Visualizing the Core Concepts